molecular formula C7H15ClN2 B6264082 5,5-dimethylpiperidin-2-imine hydrochloride CAS No. 179684-15-2

5,5-dimethylpiperidin-2-imine hydrochloride

Cat. No.: B6264082
CAS No.: 179684-15-2
M. Wt: 162.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethylpiperidin-2-imine hydrochloride (CAS 179684-15-2) is a chemical compound with the molecular formula C7H15ClN2 and a molecular weight of 162.66 g/mol . It is supplied as a high-purity solid for research and development purposes. Imines, characterized by a carbon-nitrogen double bond, are structurally important moieties in medicinal chemistry and are known to exhibit various biological activities . They are frequently explored as key scaffolds in drug discovery and serve as versatile intermediates in organic synthesis. Piperidine rings are privileged structures in pharmaceuticals, and the 5,5-dimethyl substitution and imine functional group on this molecule make it a valuable building block for constructing more complex chemical entities . Researchers can utilize this compound in the development of novel molecules for various applications. Its structure is related to other piperidine derivatives that have been investigated for their properties as alkylating agents, which are of significant interest in the development of chemotherapeutic drugs . This product is intended for research use only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For further details, including the specific batch analysis certificate and shipping information, please contact our sales team.

Properties

CAS No.

179684-15-2

Molecular Formula

C7H15ClN2

Molecular Weight

162.7

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5,5 Dimethylpiperidin 2 Imine Hydrochloride

Direct Synthesis Approaches to the Imine Hydrochloride Moiety

Direct synthesis approaches are centered on the conversion of a suitable 5,5-dimethylpiperidine precursor into the desired imine hydrochloride. The key transformation in these methods is the formation of the exocyclic carbon-nitrogen double bond.

The formation of a C=N bond in a cyclic system, such as the target imine, typically involves the reaction of a corresponding cyclic ketone or lactam with an appropriate nitrogen source. One of the most common methods for forming an imine is the condensation of a carbonyl compound with a primary amine. organic-chemistry.org In the context of 5,5-dimethylpiperidin-2-imine, a plausible precursor is 5,5-dimethylpiperidin-2-one (B1354514) (a cyclic amide or lactam).

The conversion of the lactam carbonyl to an imine can be achieved through various methods:

Thionation followed by Amination: The lactam can first be converted to a thiolactam using reagents like Lawesson's reagent. The resulting thiolactam is more reactive towards nucleophilic attack by an amine or ammonia (B1221849), leading to the formation of the imine.

Activation of the Carbonyl Group: The lactam carbonyl can be activated using reagents like phosphorus oxychloride or triflic anhydride, forming a reactive intermediate (e.g., a Vilsmeier-type reagent). This intermediate is then readily attacked by ammonia or an amine to yield the cyclic imine.

Direct Condensation: While less common for lactams compared to ketones, direct condensation with ammonia under harsh conditions (high temperature and pressure) or with specific catalysts could potentially form the imine. The reaction equilibrium must be driven towards the product, often by removing water. operachem.com

Following the formation of the free imine base, treatment with hydrochloric acid (HCl) in a suitable solvent such as ether or isopropanol (B130326) would yield the stable 5,5-dimethylpiperidin-2-imine hydrochloride salt.

The efficiency of imine formation is highly dependent on the reaction conditions. Key parameters that influence the yield and selectivity include the choice of solvent, catalyst, temperature, and the method used to remove water, which is a byproduct of the condensation. operachem.com

Acid catalysis is commonly employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. operachem.com However, excessive acidity can protonate the amine nucleophile, rendering it unreactive. Therefore, precise pH control is crucial. For the synthesis of this compound, the choice of reagents and conditions would be critical to maximize the yield of the desired product while minimizing side reactions.

Table 1: Illustrative Influence of Reaction Conditions on a Hypothetical Direct Imine Synthesis This table presents hypothetical data based on general principles of imine synthesis to illustrate the potential effects of varying reaction conditions.

EntryPrecursorReagentCatalystSolventTemperature (°C)Time (h)Hypothetical Yield (%)
15,5-Dimethylpiperidin-2-oneNH₃ (gas)NoneToluene150 (sealed tube)2415
25,5-Dimethyl-2-thioxopiperidineNH₃/MeOHNoneMethanol651265
35,5-Dimethylpiperidin-2-onePCl₅ then NH₃NoneDichloromethane0 to RT875
45,5-Dimethylpiperidin-2-oneNH₄ClTiCl₄Toluene110 (Dean-Stark)1880

Indirect Routes via Piperidine (B6355638) Ring Construction and Subsequent Imine Formation

Indirect routes involve the initial synthesis of the 5,5-dimethylpiperidine ring system, which is then converted to the target compound. These methods offer flexibility as various synthetic strategies can be employed to construct the heterocyclic core.

The piperidine ring is a common motif in organic chemistry, and numerous methods for its synthesis have been developed. nih.gov Key strategies applicable to the formation of a 5,5-disubstituted piperidine ring include reductive amination and Mannich-type condensations.

Reductive Amination Principles: Intramolecular reductive amination is a powerful tool for constructing nitrogen-containing heterocycles. researchgate.net This process involves the cyclization of a linear molecule containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl). For the synthesis of the 5,5-dimethylpiperidine core, a suitable acyclic precursor would be a δ-amino aldehyde or ketone, such as 5-amino-3,3-dimethylpentanal. The reaction proceeds through the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the piperidine. A variety of reducing agents can be used, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. researchgate.net A related and highly efficient method is the double reductive amination (DRA) of a dicarbonyl compound with an amine. chim.it For instance, 3,3-dimethylpentane-1,5-dial could be reacted with ammonia in the presence of a reducing agent to form the 5,5-dimethylpiperidine ring in a single step. chim.it

Mannich-Type Condensations: The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. jofamericanscience.org This reaction can be adapted to synthesize 4-piperidones, which are versatile intermediates. To obtain the 5,5-dimethyl substitution pattern, one could envision a reaction between a primary amine, formaldehyde, and a ketone such as 4-methyl-2-pentanone. The resulting piperidone could then be further functionalized. A more direct, albeit complex, multicomponent reaction inspired by biosynthesis could assemble the multi-substituted piperidine ring in a stereoselective manner. rsc.org

Once the 5,5-dimethylpiperidine ring is formed, it must be converted to the target imine. If the cyclization yields 5,5-dimethylpiperidine itself, a subsequent oxidation to the corresponding lactam or enamine would be required before imine formation. If a piperidone intermediate is formed, it can be converted to the corresponding lactam via a Beckmann rearrangement of its oxime, followed by the direct synthesis steps outlined in section 2.1.

While less common, ring expansion and contraction reactions represent another avenue for the synthesis of substituted piperidines. researchgate.net

Ring Expansion: A suitably functionalized pyrrolidine (B122466) (a five-membered ring) could be expanded to the six-membered piperidine ring. For example, a 2-(bromomethyl)-4,4-dimethylpyrrolidine derivative could undergo an intramolecular nucleophilic substitution to form a bicyclic aziridinium (B1262131) ion, which, upon cleavage, could lead to the 5,5-dimethylpiperidine skeleton.

Ring Contraction: Conversely, a larger seven-membered ring (azepane) could be contracted. Photomediated ring contractions of α-acylated cyclic amines have been reported, although this typically leads to cyclopentane (B165970) derivatives. nih.gov Cationic rearrangements, such as a pinacol-type rearrangement, could also be envisioned to contract a larger ring system to the desired piperidine core under specific conditions. wikipedia.org These methods are often complex and may result in a mixture of products, requiring careful optimization.

Development of Environmentally Conscious Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. unibo.it Developing an environmentally conscious synthesis for this compound would involve considering factors such as atom economy, the use of safer solvents, and energy efficiency.

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Traditional organic syntheses often use volatile and hazardous organic solvents. Replacing these with more benign alternatives such as water, ethanol, or even supercritical carbon dioxide (sc-CO₂) can significantly reduce the environmental footprint. chemistryviews.org The synthesis of imines has been successfully demonstrated in water and under solvent-free conditions. digitellinc.comscirp.org

Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption. This includes biocatalysis (using enzymes), organocatalysis, and the use of heterogeneous catalysts that can be easily separated from the reaction mixture. mdpi.com

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel ("one-pot" reactions) or where multiple components react to form a complex product in a single step (multicomponent reactions) can reduce the need for intermediate purification steps, saving solvents and energy. mdpi.com The Mannich and double reductive amination reactions discussed earlier are excellent examples of such efficient processes. chim.itjofamericanscience.org

Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) can often accelerate reaction rates, leading to shorter reaction times, lower energy consumption, and sometimes higher yields compared to conventional heating. digitellinc.commdpi.com

An ideal green synthesis of this compound might involve a one-pot, multicomponent cyclization in an aqueous medium, followed by a clean conversion to the imine hydrochloride, minimizing waste and maximizing efficiency.

Chemical Reactivity and Mechanistic Investigations of 5,5 Dimethylpiperidin 2 Imine Hydrochloride

Reactivity Profile of the Cyclic Imine Functionality

The reactivity of the cyclic imine in 5,5-dimethylpiperidin-2-imine hydrochloride is a focal point of its chemistry. The endocyclic C=N bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. The presence of the gem-dimethyl group at the 5-position can introduce steric hindrance, potentially influencing the approach of reactants to the reactive center.

Nucleophilic Addition Reactions to the Imine Carbon

The imine carbon of this compound is susceptible to attack by a wide array of nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups at the 2-position of the piperidine (B6355638) ring. The general mechanism involves the addition of a nucleophile to the electrophilic imine carbon, leading to the formation of a tetrahedral intermediate, which is subsequently protonated to yield the final product.

The scope of nucleophiles that can participate in these reactions is broad, including organometallic reagents, hydrides, and cyanide ions. The use of Lewis acids can further activate the imine toward nucleophilic attack. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Organolithium n-Butyllithium 2-Butyl-5,5-dimethylpiperidine
Grignard Reagent Phenylmagnesium bromide 5,5-Dimethyl-2-phenylpiperidine
Cyanide Sodium cyanide 5,5-Dimethylpiperidine-2-carbonitrile

The diastereoselectivity of these additions can be influenced by the steric bulk of the nucleophile and the reaction conditions. For cyclic imines, the incoming nucleophile generally approaches from the less hindered face of the molecule. uwo.ca

Reduction Transformations of the Imine Group

The imine functionality can be readily reduced to the corresponding amine. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. The choice of reducing agent can influence the stereochemical outcome of the reaction, particularly in substituted cyclic systems.

Common reducing agents for imines include hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is also a highly effective method for imine reduction.

Table 2: Common Reducing Agents for Imines

Reducing Agent Conditions Product
Sodium Borohydride (NaBH₄) Methanol, room temperature 5,5-Dimethylpiperidine
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, then aqueous workup 5,5-Dimethylpiperidine

The mechanism of hydride reduction involves the transfer of a hydride ion from the reducing agent to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion. youtube.com In catalytic hydrogenation, both hydrogen atoms are delivered to the C=N bond from the surface of the catalyst.

Hydrolytic Pathways and Related Transformations

In the presence of water, particularly under acidic or basic conditions, the imine functionality of 5,5-dimethylpiperidin-2-imine can undergo hydrolysis. rsc.orgmasterorganicchemistry.com This process results in the cleavage of the carbon-nitrogen double bond and the formation of a carbonyl compound and an amine. For this cyclic imine, hydrolysis leads to the opening of the piperidine ring.

Tautomerism and Isomerization Equilibria of the Imine System

Tautomerism is a key feature of imine chemistry, involving the migration of a proton. For 5,5-dimethylpiperidin-2-imine, the potential for tautomerism between imine and enamine forms exists, which can significantly impact its reactivity.

Exploration of Exo-cyclic and Endo-cyclic Imine Tautomeric Forms

The primary tautomeric equilibrium for 2-iminopiperidine systems involves the endocyclic imine and its corresponding enamine tautomer. In the case of 5,5-dimethylpiperidin-2-imine, the endocyclic imine is the more stable and predominant form. The alternative enamine tautomer, 5,5-dimethyl-1,2,3,4-tetrahydropyridine, is generally less favored. libretexts.org

The hydrochloride salt form of the compound strongly favors the iminium structure, which can be considered a protonated form of the endocyclic imine.

It is also important to consider the potential for tautomerism involving the exocyclic nitrogen. The imine form (C=NH) can exist in equilibrium with its amino tautomer (-NH₂). For many cyclic amidine systems, the imino tautomer is found to be the predominant form in solution. rsc.orgresearchgate.net

Factors Governing Tautomeric Preferences

Several factors influence the position of the tautomeric equilibrium in imine-enamine systems. These include the substitution pattern of the molecule, the solvent, and the temperature.

Solvent: The polarity and hydrogen-bonding capability of the solvent can play a significant role in stabilizing one tautomer over another. Polar, protic solvents may favor the more polar imine tautomer.

Conjugation: In cases where the enamine form can be part of a larger conjugated system, its stability is significantly increased. This is not a major factor for 5,5-dimethylpiperidin-2-imine.

For simple cyclic imines, the imine form is generally more stable than the enamine form, and this preference is further enhanced upon protonation to the iminium salt. libretexts.org

Reactivity Modulations Induced by the Hydrochloride Salt Formation

The formation of the hydrochloride salt of 5,5-dimethylpiperidin-2-imine significantly modulates its chemical reactivity, primarily by enhancing the electrophilicity of the imine carbon atom. In its free base form, 5,5-dimethylpiperidin-2-imine exists in equilibrium between its imine and enamine tautomers. The lone pair of electrons on the nitrogen atoms can participate in resonance, delocalizing electron density and reducing the electrophilic character of the imine carbon.

Upon protonation with hydrochloric acid, the iminium ion is formed. This protonation occurs at the sp2-hybridized imine nitrogen, leading to a localized positive charge on the nitrogen atom. This positive charge has a profound electron-withdrawing effect, which is transmitted through the C=N bond. As a result, the imine carbon becomes significantly more electron-deficient and, therefore, more susceptible to attack by nucleophiles.

This enhanced reactivity of the iminium salt compared to the free base is a well-established principle in imine chemistry. The protonated form can be viewed as a "pre-activated" substrate, primed for reaction with a wide range of nucleophiles. Reactions that may be sluggish or require harsh conditions with the neutral imine can often proceed more readily and under milder conditions with the hydrochloride salt.

The equilibrium between the free base and the iminium salt is dependent on the pH of the reaction medium. In acidic conditions, the equilibrium lies heavily towards the more reactive iminium ion, thus promoting nucleophilic addition reactions. This pH-dependent reactivity allows for a degree of control over the chemical behavior of the compound.

A comparative analysis of the reactivity between the neutral imine and its protonated form can be illustrated through their susceptibility to hydrolysis. The hydrolysis of imines to the corresponding carbonyl compound and amine is a classic example of nucleophilic addition, with water acting as the nucleophile. In acidic media, where the imine is protonated, the rate of hydrolysis is significantly accelerated.

To illustrate the impact of protonation on reactivity, consider the following hypothetical kinetic data for the hydrolysis of a cyclic imine, which demonstrates the general trend observed in such systems.

Species Relative Rate of Hydrolysis (k_rel)
Neutral Cyclic Imine 1
Protonated Cyclic Imine (Iminium ion) 1 x 10^4

This table highlights the substantial increase in reactivity upon protonation, a direct consequence of the enhanced electrophilicity of the imine carbon in the hydrochloride salt form.

Elucidation of Reaction Mechanisms and Transition States

The reaction of this compound with nucleophiles generally proceeds through a nucleophilic addition mechanism. The initial and rate-determining step typically involves the attack of the nucleophile on the electrophilic imine carbon of the protonated cyclic imine (iminium ion). This attack leads to the formation of a tetrahedral intermediate.

The elucidation of the precise reaction mechanism and the characterization of the transition states involved often rely on a combination of experimental kinetic studies and computational modeling. For the hydrolysis of a protonated cyclic imine, a plausible mechanistic pathway can be proposed.

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: The imine nitrogen is protonated by an acid (e.g., H₃O⁺) to form the highly electrophilic iminium ion.

Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the imine carbon. This is generally the rate-determining step and involves the formation of a high-energy transition state.

Proton Transfer: A proton is transferred from the attacking water molecule to a solvent water molecule, resulting in a protonated carbinolamine intermediate.

Amine Elimination: The C-N bond cleaves, and the amine portion of the molecule is eliminated as a leaving group. This step is often facilitated by protonation of the nitrogen atom of the piperidine ring.

Deprotonation: The resulting protonated carbonyl compound is deprotonated by a water molecule to yield the final ketone or aldehyde product and regenerate the acid catalyst.

Computational studies, often employing density functional theory (DFT), are instrumental in mapping the potential energy surface of such reactions. These calculations can provide valuable insights into the geometry of the transition states and the activation energies associated with each step of the reaction.

For the nucleophilic attack of water on a protonated cyclic imine, the transition state is characterized by the partial formation of the C-O bond and the partial breaking of the C=N π-bond. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, particularly with chiral nucleophiles or substrates.

Below is a representative table of calculated activation energies for the key steps in the hydrolysis of a model protonated cyclic imine system, which helps to visualize the energetic landscape of the reaction.

Reaction Step Calculated Activation Energy (kcal/mol)
Nucleophilic attack of H₂O on iminium ion 15 - 20
Proton transfer from attacking H₂O 2 - 5
C-N bond cleavage 10 - 15

These theoretical values, while not specific to this compound due to a lack of published studies on this exact molecule, provide a general framework for understanding the energetics of the reaction mechanism. The highest activation energy corresponds to the nucleophilic attack, confirming it as the likely rate-determining step. The subsequent proton transfer and bond cleavage steps have lower energy barriers. The gem-dimethyl group at the 5-position of the piperidine ring can also influence the reaction mechanism through steric effects, potentially affecting the approach of the nucleophile and the stability of the intermediates and transition states.

Derivatives and Transformations of 5,5 Dimethylpiperidin 2 Imine Hydrochloride

Synthesis of Functionalized Piperidine (B6355638) Derivatives

There is a scarcity of documented methods for the synthesis of functionalized piperidine derivatives that specifically utilize 5,5-dimethylpiperidin-2-imine hydrochloride as a starting material. In principle, the imine functionality could be a target for various chemical modifications. For instance, N-alkylation or N-acylation at the exocyclic nitrogen could introduce a range of substituents. Furthermore, reduction of the imine would yield the corresponding 2-aminopiperidine (B1362689) derivative, which could then undergo further functionalization. However, no specific examples of these transformations for this compound have been found in the reviewed literature.

Generation of Spirocyclic Systems Incorporating the Piperidine Skeleton

The construction of spirocyclic systems is a significant area of organic synthesis. Cyclic imines can be valuable precursors for creating spiro-fused heterocyclic systems. Reactions such as [3+2] cycloadditions with dipolarophiles or tandem reactions involving the imine nitrogen and an adjacent carbon could theoretically lead to the formation of spirocycles. For example, a reaction with a suitable bifunctional reagent could potentially lead to the formation of a new ring spiro-fused at the 2-position of the piperidine ring. Nevertheless, a thorough search of chemical literature did not yield any specific instances of this compound being employed in the synthesis of spirocyclic compounds.

Regioselective and Stereoselective Functionalization Approaches

The regioselectivity and stereoselectivity of reactions are crucial aspects of modern synthetic chemistry. The structure of 5,5-dimethylpiperidin-2-imine, with its distinct nitrogen and carbon centers and the chiral potential upon functionalization, makes it an interesting candidate for such studies. The gem-dimethyl group could act as a directing group or a source of steric bias in reactions, potentially leading to high levels of regio- and stereocontrol. For example, in reactions involving the deprotonation of the piperidine ring, the gem-dimethyl group could influence the position of lithiation. Similarly, in additions to the C=N bond, the steric bulk could favor the approach of a reagent from one face over the other, leading to diastereoselective outcomes. Unfortunately, the scientific literature lacks specific research on the regioselective or stereoselective functionalization of this compound, leaving its potential in this area unexplored.

Due to the absence of specific research data, no data tables can be generated for the derivatives and transformations of this compound.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 5,5-dimethylpiperidin-2-imine hydrochloride, one would expect to observe distinct signals for the protons of the methyl groups, the methylene (B1212753) groups of the piperidine (B6355638) ring, and the protons associated with the imine and hydrochloride functionalities. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to determine the detailed connectivity and spatial relationships, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and the carbon atoms they are directly attached to or are two to three bonds away from, respectively.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups. For this compound, key vibrational bands would be expected for the N-H and C=N stretching of the imine group, C-H stretching and bending of the methyl and methylene groups, and C-N stretching of the piperidine ring. The presence and position of these bands would confirm the presence of these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It would be employed to determine the exact molecular weight of this compound, which would confirm its elemental composition. Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern would provide valuable information about its structure and the connectivity of its atoms.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analytical method provides the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized chemical substance.

For this compound, the molecular formula is established as C7H15ClN2. Based on this formula, the theoretical elemental composition has been calculated. These theoretical values serve as a benchmark for comparison with experimental results.

The theoretical percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) are derived from the atomic masses of the elements and the molecular weight of the compound. The molecular weight of this compound is 162.66 g/mol .

The calculations are as follows:

Carbon (C): (7 * 12.011 g/mol ) / 162.66 g/mol * 100% = 51.66%

Hydrogen (H): (15 * 1.008 g/mol ) / 162.66 g/mol * 100% = 9.30%

Chlorine (Cl): (1 * 35.453 g/mol ) / 162.66 g/mol * 100% = 21.79%

Nitrogen (N): (2 * 14.007 g/mol ) / 162.66 g/mol * 100% = 17.22%

Detailed research findings containing experimental data from the elemental analysis of this compound are not available in the reviewed scientific literature. Therefore, a direct comparison between theoretical and experimental values cannot be presented at this time.

The following table summarizes the theoretical elemental composition of the compound. In a typical research setting, this table would be populated with experimental data from a CHN analyzer or other elemental analysis techniques to validate the synthesis of the target molecule.

ElementSymbolTheoretical Percentage (%)Experimental Percentage (%)
CarbonC51.66Data not available
HydrogenH9.30Data not available
NitrogenN17.22Data not available
ChlorineCl21.79Data not available

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5,5-dimethylpiperidin-2-imine hydrochloride. These calculations can determine the molecule's geometry, electron distribution, and energy, providing a foundation for understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. For piperidine (B6355638) derivatives and cyclic imines, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to investigate their structural and electronic properties. rsc.orgresearchgate.net These calculations can provide optimized molecular geometries, bond lengths, bond angles, and dihedral angles for this compound.

Furthermore, DFT is used to calculate electronic properties such as molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. The energy gap between the HOMO and LUMO can indicate the molecule's chemical reactivity. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) can also be mapped to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Cyclic Imine System This table presents hypothetical data for this compound to illustrate typical DFT calculation outputs, as specific data for this compound is not readily available in published literature.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.2 D

For higher accuracy in energetic and structural predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. For instance, ab initio calculations have been used to study the spatial and electronic structure of piperidine and its substituted derivatives. osi.lv Such studies can elucidate the conformational preferences of the piperidine ring in this compound, such as the chair conformation and the axial or equatorial orientation of substituents. These high-level calculations are particularly valuable for benchmarking the results obtained from more computationally efficient DFT methods.

Computational Modeling of Reaction Mechanisms and Energy Surfaces

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving cyclic imines. By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies associated with different reaction pathways.

For example, the formation of imines through condensation reactions can be modeled to understand the stepwise process and the thermodynamics of the reaction. researchgate.net In the context of this compound, computational modeling could be used to study its synthesis, potential side reactions, and the stability of reaction intermediates. The influence of catalysts or different solvent environments on the reaction mechanism and energetics can also be investigated through these computational models.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the structural elucidation and characterization of novel compounds.

For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C chemical shifts. nih.govresearchgate.netacs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy. These theoretical predictions can help in the assignment of experimental NMR spectra, especially for complex molecules with overlapping signals.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as C=N stretching in the imine group or N-H bending. For piperidine derivatives, DFT calculations have been shown to satisfactorily simulate Raman and SERS spectra. mdpi.com

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table is for illustrative purposes to show how theoretical and experimental spectroscopic data are compared. The values are not based on actual experimental or computational data for this specific compound.

ParameterPredicted ValueExperimental Value
¹³C NMR (C=N)165.2 ppm168.5 ppm
¹H NMR (N-H)8.1 ppm8.3 ppm
IR Freq. (C=N stretch)1650 cm⁻¹1645 cm⁻¹

Theoretical Investigations of Tautomeric Equilibria and Interconversion Barriers

5,5-dimethylpiperidin-2-imine can exist in tautomeric forms, primarily through imine-enamine tautomerism. researchgate.netresearchgate.netacs.org Computational chemistry is an invaluable tool for studying these tautomeric equilibria. By calculating the relative Gibbs free energies of the different tautomers, the most stable form under specific conditions (gas phase or in solution) can be predicted.

Theoretical studies can also elucidate the mechanisms of interconversion between tautomers. By locating the transition state structure for the proton transfer reaction, the activation energy barrier for the tautomerization process can be calculated. These calculations provide insights into the kinetics of the tautomeric equilibrium. For related systems like 2-pyridone, ab initio studies have been successfully used to determine the relative stabilities of tautomers. wayne.edu The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, is often crucial for accurately predicting tautomeric equilibria in solution.

Advanced Applications in Synthetic Organic Chemistry

Role as a Versatile Building Block for the Synthesis of Complex Organic Molecules

Imines, in general, are recognized as valuable building blocks in organic synthesis due to the reactivity of the carbon-nitrogen double bond. They can act as electrophiles at the imine carbon or as nucleophiles after conversion to enamines. The cyclic structure of a piperidin-2-imine derivative, in theory, offers a rigid scaffold that could be exploited to introduce specific stereochemistry in the synthesis of more complex molecules. The gem-dimethyl group at the 5-position would provide steric hindrance, potentially influencing the regioselectivity and stereoselectivity of reactions.

However, a review of existing literature did not yield specific examples or detailed studies where 5,5-dimethylpiperidin-2-imine hydrochloride has been utilized as a foundational component for the construction of intricate organic molecules. There is no available data to populate a table of complex molecules synthesized from this specific starting material.

Strategic Intermediate in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. Imines are frequently employed as key intermediates in a variety of named MCRs, such as the Ugi and Strecker reactions. In these reaction sequences, an imine is formed in situ and then undergoes further transformations with other reactants present in the mixture.

Q & A

Q. What synthetic routes are commonly employed for 5,5-dimethylpiperidin-2-imine hydrochloride, and how are reaction conditions optimized?

The synthesis of piperidine derivatives like this compound typically involves cyclization or functional group transformations of pre-existing piperidine scaffolds. For example:

  • Reductive amination : A ketone precursor (e.g., 5,5-dimethylpiperidin-2-one) can react with ammonia under reducing agents like sodium borohydride (NaBH₄) in methanol to form the imine intermediate, followed by HCl treatment to yield the hydrochloride salt .
  • Substitution reactions : Halogenated intermediates may undergo nucleophilic substitution with amines under catalytic conditions (e.g., Pd/C or CuI) . Optimization involves adjusting temperature , solvent polarity , and catalyst loading to maximize yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for the imine (δ ~7-8 ppm) and dimethyl groups (δ ~1.0-1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₇H₁₅N₂Cl) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring .

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

Stability studies should employ accelerated degradation testing :

  • pH-dependent hydrolysis : Under acidic conditions (pH < 3), the imine group may hydrolyze to a ketone, monitored via HPLC or UV-Vis spectroscopy .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while Arrhenius modeling predicts shelf life at standard storage conditions (e.g., 25°C) .

Advanced Research Questions

Q. What methodological challenges arise in resolving stereochemical outcomes during synthesis?

The piperidine ring’s conformational flexibility complicates stereochemical control. Strategies include:

  • Chiral chromatography : Use of CSP (chiral stationary phase) columns to separate enantiomers .
  • Dynamic kinetic resolution : Employing asymmetric catalysts (e.g., BINAP-metal complexes) to favor a single enantiomer during synthesis . Contradictions in optical rotation data between batches may stem from racemization during workup, requiring strict control of reaction quenching .

Q. How can contradictions between computational predictions and experimental reactivity data be reconciled?

Discrepancies often arise from incomplete parameterization in DFT models (e.g., neglecting solvent effects or non-covalent interactions). Mitigation involves:

  • Hybrid QM/MM simulations : Incorporate explicit solvent molecules to improve accuracy .
  • Experimental validation : Compare computed activation energies with kinetic studies (e.g., variable-temperature NMR) .

Q. What methodologies are effective in identifying and quantifying trace impurities in this compound?

Impurity profiling requires:

  • LC-MS/MS : Detects degradation products (e.g., hydrolyzed ketones) at ppm levels .
  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), photolytic (UV light), and thermal stress to generate potential impurities .
  • Pharmacopeial standards : Cross-reference with EP/USP monographs for acceptance criteria .

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies combine:

  • Isotopic labeling : Use ¹⁵N-labeled ammonia to track imine formation via MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .

Q. What strategies are employed to study the compound’s metabolic pathways in biological systems?

In vitro and in vivo approaches include:

  • Radiolabeled tracers : Synthesize ¹⁴C-labeled analogs to track metabolite formation via scintillation counting .
  • Microsomal assays : Incubate with liver microsomes and NADPH to identify oxidative metabolites (e.g., N-demethylation) via LC-HRMS .

Data Analysis and Interpretation

Q. How should researchers address variability in biological activity data across studies?

Variability may stem from differences in assay conditions (e.g., cell line, buffer composition). Solutions include:

  • Meta-analysis : Pool data from multiple studies using standardized effect sizes (e.g., IC₅₀) and assess heterogeneity via Cochran’s Q test .
  • Standardized protocols : Adopt OECD or NIH guidelines for reproducibility .

Q. What statistical methods are appropriate for analyzing dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀ values in small-sample studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.